5-(2,5-DIFLUOROPHENYL)NICOTINIC ACID
Description
Theoretical Frameworks and Research Significance of Difluorinated Nicotinic Acid Derivatives
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. Fluorine atoms, despite their small size, can profoundly alter a molecule's properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a difluorophenyl group, as seen in 5-(2,5-difluorophenyl)nicotinic acid, is of particular importance. Research into other molecular scaffolds has demonstrated that the inclusion of a 2,5-difluorophenyl group can lead to highly potent biological activity. For instance, in the development of antimicrotubule agents, a derivative featuring a 2,5-difluorophenyl group was found to be more potent than reference compounds, exhibiting a lowest effective concentration of 2 nM for microtubule depolymerization. nih.gov
The gem-difluoroalkene motif, a related fluorinated structure, is also recognized as a valuable building block in organofluorine chemistry. acs.org Adding two fluorine atoms adjacent to a heteroatom like sulfur can decrease nucleophilicity and increase oxidative stability, highlighting the nuanced effects of fluorination. acs.org In the context of nicotinic acid, fluorination is explored to create derivatives for various applications, from active pharmaceutical ingredients to specialized imaging agents. This strategic use of fluorine provides a strong theoretical basis for the synthesis and investigation of compounds like this compound in the quest for new and improved therapeutic agents.
Current Research Landscape Pertaining to Pyridine (B92270) Carboxylic Acid Analogues
Pyridine carboxylic acids are a class of organic compounds that include three isomers: picolinic acid, nicotinic acid, and isonicotinic acid. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and experimental compounds. chemistryjournal.net Nicotinic acid itself is a vitamin and has been used for decades as a lipid-modifying drug. nih.gov Its ability to raise HDL-cholesterol levels has sustained interest in its pharmacological potential. researchgate.net
The versatility of the pyridine carboxylic acid framework stems from its structural features. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a point for ionic interactions or further chemical modification. lookchem.com This has led to the development of a wide array of derivatives with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitubercular properties. chemistryjournal.netresearchgate.netnih.govresearchgate.net For example, researchers have synthesized novel nicotinic acid derivatives that show significant anti-inflammatory activity, in some cases comparable to established drugs like ibuprofen. nih.gov The discovery of a specific G-protein coupled receptor for nicotinic acid, GPR109A, has further intensified research, providing a clearer understanding of its mechanism of action and opening avenues for the design of new drugs for dyslipidemia and related cardiovascular conditions. nih.gov
Position of this compound within Medicinal Chemistry Scaffolds
The compound this compound occupies a specific and rationally designed position within the vast landscape of medicinal chemistry. It is a bi-aryl compound that combines the privileged nicotinic acid scaffold with a strategically fluorinated phenyl ring. The synthesis of such 5-arylnicotinates is well-established, often utilizing palladium-catalyzed cross-coupling reactions (like the Suzuki coupling) with starting materials such as 5-bromonicotinates. lookchem.com This accessibility allows for the systematic exploration of various aryl substitutions to optimize biological activity.
The introduction of the 5-phenyl substituent into a nicotinate (B505614) structure has been shown to significantly alter its pharmacological profile. lookchem.com The further addition of two fluorine atoms at the 2- and 5-positions of this phenyl ring is a deliberate tactic to fine-tune the molecule's electronic and steric properties. This specific substitution pattern has been linked to enhanced potency in other classes of bioactive molecules. nih.gov Therefore, this compound is not just an arbitrary molecule but a product of a targeted design strategy. It is likely synthesized as either a final compound for biological screening or as a key intermediate for building more complex drug candidates, potentially targeting enzymes or receptors where the nicotinic acid core and the unique properties of the difluorophenyl group can act synergistically.
Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 887973-41-3 bldpharm.com | C₁₂H₇F₂NO₂ | 235.19 | The subject of this article. |
| 5-(2,4-Difluorophenyl)nicotinic Acid | 887973-46-8 chemscene.com | C₁₂H₇F₂NO₂ | 235.19 | A positional isomer. |
| Nicotinic Acid (Niacin) | 59-67-6 | C₆H₅NO₂ | 123.11 nih.gov | The parent compound. |
| 2-Fluoronicotinic Acid | 403-45-2 | C₆H₄FNO₂ | 141.10 | A mono-fluorinated derivative. nih.gov |
Examples of Biologically Active Pyridine Carboxylic Acid Derivatives
| Derivative Type | Biological Activity / Application | Reference |
| 2-Aryl Nicotinic Acid Derivatives | Analgesic and anti-inflammatory agents. chemistryjournal.netresearchgate.net | chemistryjournal.net, researchgate.net |
| Nicotinic Acid Hydrazides | Investigated as potential antitubercular and antimicrobial agents. researchgate.net | researchgate.net |
| Various Synthetic Derivatives | Evaluated for anti-inflammatory activity by inhibiting nitrite (B80452), TNF-α, and IL-6. nih.gov | nih.gov |
| Nicotinic Acid | Used as a lipid-lowering agent to treat dyslipidemia by targeting the GPR109A receptor. nih.gov | nih.gov |
| Esterified Nicotinic Acid | Used to create derivatives with insecticidal properties. researchgate.net | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-1-2-11(14)10(4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKXDAQNUHOYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646972 | |
| Record name | 5-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-41-3 | |
| Record name | 5-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 2,5 Difluorophenyl Nicotinic Acid and Its Structural Analogs
Established Synthetic Routes to Difluorophenyl Nicotinic Acid Structures
Traditional synthetic chemistry provides a reliable toolbox for the construction of biaryl compounds like 5-(2,5-difluorophenyl)nicotinic acid. These methods often involve the coupling of two pre-functionalized rings or the construction of one ring onto another.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp2-hybridized carbon atoms found in aromatic rings. libretexts.orgyoutube.com The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of this class of transformations and is exceptionally well-suited for synthesizing 5-aryl nicotinic acids. youtube.com
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with a Palladium(0) species. libretexts.org The key steps are:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) complex. For the synthesis of the target molecule, this would typically involve a halogenated pyridine (B92270) derivative, such as 5-bromonicotinic acid. libretexts.org
Transmetalation: The organic group from an organoboron compound (like a boronic acid or ester) is transferred to the palladium center. libretexts.org In this case, 2,5-difluorophenylboronic acid would serve as the coupling partner. This step is typically facilitated by a base.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org
The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present on both coupling partners, making it a highly valuable method in complex molecule synthesis. nih.govnih.govrsc.org Modifications and optimization of catalysts, ligands, and reaction conditions have been extensively studied to improve yields and expand the substrate scope. nih.govnih.gov
Table 1: Key Components in Suzuki-Miyaura Synthesis of 5-Aryl Nicotinic Acids
| Component | Role | Example for Target Synthesis |
|---|---|---|
| Pyridine Substrate | Aryl halide/triflate partner | 5-Bromonicotinic acid or its ester |
| Arylating Agent | Organoboron partner | 2,5-Difluorophenylboronic acid |
| Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), Xantphos researchgate.net |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, NaOH |
| Solvent | Medium for the reaction | Dioxane, Toluene, DMF/Water mixtures |
Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including the pyridine ring of nicotinic acid. researchgate.netbohrium.com These reactions typically involve the joining of two or more smaller molecules with the elimination of a simple molecule like water or an alcohol.
One-pot, multi-component reactions are an efficient application of condensation chemistry for building substituted pyridines. bohrium.comresearchgate.net For instance, the Hantzsch pyridine synthesis, though traditionally for dihydropyridines, exemplifies the condensation approach where an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source combine to form the core ring structure. nih.gov More advanced methods for nicotinic acid derivatives involve the condensation of enaminones with reagents like ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in a refluxing solvent. mdpi.com The strategic choice of starting materials in these condensation reactions allows for the introduction of various substituents onto the resulting nicotinic acid ring. researchgate.netsci-hub.in
Cyclization, specifically intramolecular cyclization, is the critical step that forms the heterocyclic ring. researchgate.netbbhegdecollege.com This process often follows an initial intermolecular condensation or coupling reaction that assembles a linear precursor. The cyclization can be driven by various conditions, including heat or the presence of an acid or base catalyst. bbhegdecollege.com
In the context of nicotinic acid synthesis, a common strategy involves creating an open-chain intermediate that possesses appropriately placed functional groups. For example, a nucleophilic group (like an amine) and an electrophilic group (like a carbonyl) on the same molecule can react internally to form the pyridine ring. bbhegdecollege.comnih.gov The final step is often a dehydration or oxidation reaction to achieve the stable aromatic pyridine system. nih.gov These cyclization strategies are integral to building the nicotinic acid core before or after the introduction of the difluorophenyl substituent via other methods. researchgate.net
Exploration of Novel Synthetic Approaches
To address the limitations of traditional methods, such as harsh reaction conditions or the need for expensive catalysts, researchers are exploring innovative synthetic strategies. These novel approaches often focus on improving efficiency, reducing environmental impact, and simplifying procedures.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reactions and improving yields in organic synthesis. researchgate.netmdpi.commdpi.com The physical phenomenon responsible is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. mdpi.com
Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.netmdpi.comnih.gov For nicotinic acid derivatives, ultrasound irradiation can promote condensation and cyclization reactions, often leading to shorter reaction times and milder conditions compared to conventional heating methods. researchgate.net This technique offers a greener alternative by reducing energy consumption and can sometimes improve the selectivity of a reaction. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Feature | Conventional Heating (TH) | Ultrasound (US) Irradiation |
|---|---|---|
| Energy Transfer | Inefficient, through vessel walls | Direct, via acoustic cavitation |
| Reaction Time | Often hours to days | Can be reduced to minutes or hours researchgate.net |
| Temperature | Bulk heating of the entire solution | Localized hot spots, bulk temp can be low |
| Yields | Variable | Often improved yields mdpi.com |
| Side Reactions | Can be prevalent due to long times | Often minimized mdpi.com |
In line with the principles of "green chemistry," there is a growing interest in developing synthetic routes that minimize or eliminate the use of hazardous solvents and metal catalysts. nih.gov Solvent-free reactions, conducted by heating a mixture of solid reactants, can reduce waste and simplify product purification. researchgate.netresearchgate.net
For the synthesis of nicotinic acid analogs, catalyst- and solvent-free methods have been reported. For example, 2-anilinonicotinic acids have been synthesized by simply heating 2-chloronicotinic acid with various anilines without any added catalyst or solvent, achieving good to excellent yields in short reaction times. researchgate.netresearchgate.net While not directly applicable to forming the C-C bond in this compound, these principles guide the development of future syntheses. The use of biodegradable and reusable catalysts, such as chitosan, is another eco-friendly approach being explored for the synthesis of pyridine derivatives. eurjchem.com These methods represent a move towards more sustainable and economical chemical manufacturing. nih.govfrontiersin.org
Regioselective Functionalization Strategies
The regioselective functionalization of the pyridine ring in 5-arylnicotinic acid derivatives is a key aspect of their chemical manipulation. While specific studies on the regioselective functionalization of this compound are not extensively documented, general principles of pyridine chemistry can be applied. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the substituents, dictate the positions susceptible to electrophilic or nucleophilic attack. For instance, in a related tetrafluorinated BOPYPY dye system, nucleophilic substitution reactions have been shown to occur regioselectively. nih.gov In this case, one of the fluorine atoms on the aromatic ring was consistently substituted, demonstrating that specific positions can be targeted for functionalization. nih.gov Such principles of regioselectivity are vital when planning the synthesis of more complex derivatives of this compound.
Preparation and Characterization of Derivatives and Structural Analogues
Synthesis of Acylhydrazones and their Cyclized Derivatives
Acylhydrazones are valuable derivatives of carboxylic acids, often serving as intermediates for the synthesis of various heterocyclic compounds. The synthesis of acylhydrazones from nicotinic acid derivatives typically involves the condensation of a nicotinic acid hydrazide with an appropriate aldehyde or ketone. nih.gov For example, a general method for synthesizing acylhydrazones involves reacting a hydrazide with an aldehyde in an alcohol, often with acid catalysis, to form the N-acylhydrazone. researchgate.net
These acylhydrazones can then undergo oxidative cyclization to form 1,3,4-oxadiazoles. researchgate.net This transformation can be achieved using various oxidizing agents or through photo-mediated, catalyst-free methods. researchgate.net The resulting 1,3,4-oxadiazole (B1194373) ring is a rigid, fluorescent structure, making these derivatives interesting for various applications.
Table 1: Examples of Reagents for Acylhydrazone Synthesis and Cyclization
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Nicotinic acid hydrazide | Substituted benzaldehydes | Acylhydrazones | researchgate.net |
| Acylhydrazone | Oxidizing agents (e.g., Dess-Martin periodinane) or UV light | 1,3,4-Oxadiazoles | researchgate.net |
Development of Pyrazoline Derivatives from Nicotinic Acid Hydrazide
Pyrazoline derivatives are another important class of heterocyclic compounds that can be synthesized from nicotinic acid analogs. A common route to pyrazolines is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives. dergipark.org.trresearchgate.netijfmr.comajgreenchem.com The synthesis first involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325). dergipark.org.tr This chalcone is then cyclized with a hydrazine, such as nicotinic acid hydrazide, in the presence of an acid catalyst like acetic acid, to yield the pyrazoline derivative. dergipark.org.trajgreenchem.com
This two-step process allows for the creation of a diverse library of pyrazoline derivatives by varying the substituents on the chalcone precursor. dergipark.org.tr For instance, various substituted chalcones can be reacted with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid to produce 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives in good yields. dergipark.org.tr
Modification with Fluoro-, Chloro-, and Bromo-Substitutions
The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the nicotinic acid scaffold can significantly influence the compound's chemical and physical properties. While specific methods for the halogenation of this compound are not detailed in the available literature, general methods for the halogenation of pyridine rings are well-established. For example, the synthesis of 6-chloro-5-fluoronicotinic acid has been reported, indicating that such halogenated nicotinic acids are synthetically accessible. bldpharm.com The synthesis of halo-substituted pyrimidin-4-ones, which are structurally related to nicotinic acid, has been achieved through bromination and iodination reactions, showcasing methods for introducing halogens onto heterocyclic rings.
Incorporation of Diverse Aryl and Heteroaryl Moieties
The introduction of various aryl and heteroaryl groups at different positions of the nicotinic acid ring is a common strategy to create a diverse range of derivatives. A powerful and widely used method for this purpose is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and a halide.
For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been successfully achieved via a Suzuki cross-coupling reaction between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl/heteroaryl boronic acids. This demonstrates the versatility of the Suzuki coupling in creating C-C bonds with a variety of aromatic and heteroaromatic partners.
Table 2: Examples of Suzuki Coupling for Aryl/Heteroaryl Moiety Incorporation
| Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
|---|
Scale-Up Synthesis Methodologies for Research Feasibility
The transition from laboratory-scale synthesis to larger-scale production is a critical step for the practical application of a compound. For nicotinic acid and its derivatives, various industrial production methods have been developed. nih.gov The industrial synthesis of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.gov For instance, the oxidation of 5-ethyl-2-methylpyridine with nitric acid has been a common industrial method. nih.gov More recently, there has been a shift towards more environmentally friendly biocatalytic processes for nicotinic acid synthesis. nih.gov
While a specific scale-up synthesis for this compound is not publicly available, the general principles and challenges observed in the large-scale production of other nicotinic acid derivatives would be applicable. researchgate.net These include optimizing reaction conditions, ensuring safety, and developing efficient purification methods to obtain the final product with high purity and yield.
Advanced Spectroscopic and Structural Characterization of 5 2,5 Difluorophenyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of 5-(2,5-Difluorophenyl)nicotinic acid. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on both the pyridine (B92270) and the difluorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the anisotropic effects of the aromatic systems.
Pyridine Ring Protons : The protons on the nicotinic acid moiety are expected in the downfield region of the spectrum, typically between 7.5 and 9.2 ppm, a characteristic of electron-deficient pyridine rings. stackexchange.com The proton at position 2 (H-2) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the carboxylic acid group. stackexchange.com The H-6 proton, also adjacent to the ring nitrogen, will appear at a slightly lower chemical shift. stackexchange.com The H-4 proton's resonance will occur further upfield compared to H-2 and H-6. stackexchange.com
Difluorophenyl Ring Protons : The three protons on the 2,5-difluorophenyl ring are expected to resonate in the aromatic region, with their chemical shifts and multiplicities being significantly influenced by coupling to the adjacent fluorine atoms (³J-H-F and ⁴J-H-F).
Carboxylic Acid Proton : The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), though its observation can be dependent on the solvent and concentration. hmdb.ca
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | >10 | broad singlet | - |
| H-2 (Pyridine) | ~9.1-9.2 | doublet | ~2.0 (⁴J-H2-H6) |
| H-6 (Pyridine) | ~8.8-8.9 | doublet of doublets | ~5.0 (³J-H6-H5), ~2.0 (⁴J-H2-H6) |
| H-4 (Pyridine) | ~8.3-8.4 | doublet of triplets | ~8.0 (³J-H4-H5), ~2.0 (meta coupling) |
| H-3' (Difluorophenyl) | ~7.2-7.4 | multiplet | H-F and H-H couplings |
| H-4' (Difluorophenyl) | ~7.2-7.4 | multiplet | H-F and H-H couplings |
| H-6' (Difluorophenyl) | ~7.2-7.4 | multiplet | H-F and H-H couplings |
Note: Predicted values are based on analyses of nicotinic acid and related fluorinated compounds. Actual experimental values may vary. stackexchange.comhmdb.cahmdb.ca
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 12 unique carbon atoms.
Carboxylic Carbon : The carbonyl carbon of the carboxylic acid group is typically the most downfield signal, expected to appear around 165-170 ppm. chemicalbook.com
Pyridine Ring Carbons : The carbon atoms of the pyridine ring resonate between approximately 120 and 155 ppm. chemicalbook.comhmdb.ca The carbons directly bonded to the nitrogen (C-2 and C-6) are the most downfield within this group. chemicalbook.com
Difluorophenyl Ring Carbons : The carbons in the difluorophenyl ring will show characteristic splitting patterns due to one-bond and two-bond couplings with the fluorine atoms (¹J-C-F and ²J-C-F). The carbons directly attached to fluorine (C-2' and C-5') will exhibit large coupling constants and significant downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C OOH | ~166 | - |
| C-2 (Pyridine) | ~153 | |
| C-6 (Pyridine) | ~150 | |
| C-4 (Pyridine) | ~137 | |
| C-5 (Pyridine) | ~127 | Attached to the difluorophenyl ring |
| C-3 (Pyridine) | ~124 | Attached to the COOH group |
| C-2' (Difluorophenyl) | ~158 | Large ¹J-C-F coupling |
| C-5' (Difluorophenyl) | ~156 | Large ¹J-C-F coupling |
| C-1' (Difluorophenyl) | ~125 | Attached to the pyridine ring |
| C-3' (Difluorophenyl) | ~118 | Shows C-F coupling |
| C-4' (Difluorophenyl) | ~117 | Shows C-F coupling |
| C-6' (Difluorophenyl) | ~115 | Shows C-F coupling |
Note: Predicted values are based on analyses of nicotinic acid and related fluorinated compounds. Actual experimental values may vary. chemicalbook.comhmdb.caresearchgate.net
Correlation Spectroscopy (e.g., COSY, HMQC, HMBC) in Complex Structure Assignment
While 1D NMR provides foundational data, 2D correlation techniques are essential for unambiguously assigning these signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. It would be expected to show correlations between H-4 and H-6 on the pyridine ring through their shared coupling partner (the unseen H-5 position, now substituted). More importantly, it would map the connectivity between the adjacent protons on the difluorophenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons to the carbons they are directly attached to. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, for example, confirming which proton signal corresponds to C-2, C-4, C-6, etc. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different parts of the molecule. Key expected correlations would include:
The H-4 and H-6 protons of the pyridine ring showing a correlation to C-5, the carbon linking the two rings.
Protons on the difluorophenyl ring (e.g., H-6') showing a correlation to C-5 of the pyridine ring.
The H-2 and H-4 protons showing correlations to the carboxylic carbon (C=O). These correlations irrefutably establish the connectivity between the two aromatic rings and the position of the carboxylic acid group.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups. FT-IR is a high-resolution technique used to obtain an infrared spectrum of absorption or emission. nih.gov
Interpretation of Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.
O-H Stretch : A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net
C-H Stretch : Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. researchgate.net
C=O Stretch : A strong, sharp absorption peak between 1700 and 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. researchgate.netresearchgate.net
C=C and C=N Stretches : The aromatic rings (both pyridine and benzene) will give rise to several medium to strong bands in the 1400-1620 cm⁻¹ region due to C=C and C=N bond stretching vibrations. researchgate.net
C-F Stretches : Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range, providing clear evidence of the fluorine substitution. nist.gov
O-H Bend and C-O Stretch : The in-plane O-H bend and the C-O stretch of the carboxylic acid group typically appear in the 1200-1450 cm⁻¹ region. jyoungpharm.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 2500-3300 | Carboxylic Acid (O-H) | Stretch (H-bonded) | Strong, Broad |
| >3000 | Aromatic C-H | Stretch | Weak to Medium |
| 1700-1720 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |
| 1400-1620 | Aromatic C=C and C=N | Ring Stretch | Medium to Strong |
| 1200-1450 | Carboxylic Acid (C-O / O-H) | Stretch / Bend | Medium |
| 1100-1300 | Aryl-F | C-F Stretch | Strong |
Note: Predicted values are based on analyses of nicotinic acid and related fluorinated aromatic compounds. researchgate.netresearchgate.netnist.gov
Analysis of Tautomeric Equilibria through Spectroscopic Data
Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, the most significant tautomeric equilibrium to consider is the potential for proton transfer from the carboxylic acid group to the pyridine ring nitrogen, forming a zwitterion. This equilibrium can be influenced by factors such as solvent polarity and pH.
Spectroscopic methods are highly effective for studying such equilibria:
IR Spectroscopy : The presence of a zwitterionic tautomer would lead to distinct changes in the IR spectrum. The very broad O-H stretch (2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid would disappear. researchgate.net They would be replaced by a broad N⁺-H stretching band and, most notably, two new bands for the carboxylate anion (COO⁻): an asymmetric stretch around 1550-1610 cm⁻¹ and a symmetric stretch near 1400 cm⁻¹. The positions of these bands can help confirm the presence of the zwitterionic form.
NMR Spectroscopy : Tautomerism would also be evident in the NMR spectrum. In the zwitterionic form, the acidic proton signal of the COOH group would be absent, and a new, often broad, signal for the N⁺-H proton might appear. Furthermore, the chemical shifts of the pyridine ring protons and carbons, particularly those close to the nitrogen (H-2, C-2, H-6, C-6), would be significantly altered due to the positive charge on the nitrogen atom. nih.gov
By carefully analyzing the spectral data in different solvents, the extent of this tautomeric equilibrium can be assessed, providing deeper insight into the chemical behavior of this compound in various environments. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) is employed to ascertain the precise mass of a molecule, which in turn confirms its elemental formula. For this compound (C₁₂H₇F₂NO₂), HR-MS provides an experimental mass measurement that can be compared to the calculated theoretical mass. Techniques such as Electrospray Ionization (ESI) are commonly used, which can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
The high accuracy of this technique, typically within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. The analysis of niacin and its metabolites has been successfully performed using techniques like supercritical fluid chromatography coupled to tandem mass spectrometry (SFC-MS/MS), demonstrating the utility of mass spectrometry for this class of compounds. nih.gov Similarly, gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of niacin and its impurities. mdpi.com
Table 1: HR-MS Data for this compound This table presents theoretical data for illustrative purposes.
| Ion Mode | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Formula Confirmed |
|---|---|---|---|---|---|
| Positive | [M+H]⁺ | 236.0517 | 236.0519 | < 1 | C₁₂H₈F₂NO₂⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of nicotinic acid in an acidic solution shows characteristic peaks around 213 nm and 261 nm. starna.com The conjugation of the 2,5-difluorophenyl ring to the nicotinic acid scaffold is expected to influence these transitions.
The presence of the additional aromatic ring extends the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The UV-Vis spectrum of this compound would feature absorption bands corresponding to π→π* transitions within the phenyl and pyridine rings and n→π* transitions associated with the carbonyl group and nitrogen atom. Irradiation with ultraviolet light can lead to significant spectral changes and photodecomposition of nicotinic acid and related compounds. scispace.comnih.gov
Table 2: Expected UV-Vis Absorption Data for this compound This table presents hypothetical data based on known spectroscopic principles.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|---|
| Ethanol (B145695) | ~220 | ~275 | ~15,000 | π→π* |
Crystallographic Studies and Solid-State Characterization
Understanding the solid-state structure of a compound is crucial as it governs many of its physical properties. X-ray diffraction and computational analyses provide a detailed picture of the molecular arrangement and intermolecular forces.
Single Crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For derivatives of nicotinic acid, XRD analysis has been used to confirm their chemical structures. nih.gov
For this compound, XRD analysis would reveal the dihedral angle between the planes of the pyridine and the 2,5-difluorophenyl rings, which is a key conformational feature. Furthermore, it would elucidate the hydrogen-bonding network in the crystal lattice, typically showing the classic carboxylic acid dimer synthon where two molecules are linked by a pair of O-H···O hydrogen bonds. In some cases, catemer motifs or interactions with other hydrogen bond acceptors like the pyridine nitrogen may be observed.
For this compound, the analysis would likely reveal several key interactions. Strong O-H···O hydrogen bonds from the carboxylic acid groups would be prominent. Due to the presence of fluorine atoms, interactions such as C-H···F and F···F would also be expected to play a significant role in the crystal packing. Other important contacts would include H···H, C···H/H···C, and potential π-π stacking between the aromatic rings. nih.govresearchgate.net
Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table presents a hypothetical breakdown of intermolecular contacts based on analyses of similar fluorinated molecules. nih.gov
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | General van der Waals contacts. |
| O···H / H···O | ~15-25% | Represents strong carboxylic acid hydrogen bonds. |
| F···H / H···F | ~10-20% | Significant contribution from C-H···F hydrogen bonds. |
| C···H / H···C | ~10-15% | Contacts involving aromatic and aliphatic C-H groups. |
| C···C | ~3-5% | Indicative of π-π stacking interactions. |
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The robust and predictable nature of the carboxylic acid hydrogen bond synthon makes this compound an excellent candidate for the application of crystal engineering principles.
By forming co-crystals with other molecules (coformers), the physicochemical properties of the parent compound can be systematically modified. The carboxylic acid group provides a reliable hydrogen bond donor site to interact with complementary functional groups on a coformer, such as pyridines or amides, to form predictable supramolecular synthons. rsc.org Furthermore, the fluorine atoms can participate in halogen bonding and other weak interactions, providing additional tools for directing the assembly of specific solid-state architectures and designing novel derivatives with tailored properties. nsf.govnih.gov
Elemental Analysis for Compound Purity and Composition Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. This method is crucial for confirming the purity and identity of this compound by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its molecular formula, C₁₂H₇F₂NO₂.
For a sample to be considered of high purity, the experimentally found values for carbon, hydrogen, and nitrogen should closely match the calculated theoretical values, typically within a widely accepted tolerance of ±0.4%. nih.gov This level of accuracy provides strong evidence that the synthesized compound is the desired one and is substantially free from impurities. nih.gov
Theoretical Composition:
The theoretical elemental composition of this compound is derived from its molecular formula (C₁₂H₇F₂NO₂) and the atomic weights of its constituent elements.
Molecular Formula: C₁₂H₇F₂NO₂
Molecular Weight: 235.19 g/mol
The calculated theoretical percentages are as follows:
Carbon (C): 61.29%
Hydrogen (H): 3.00%
Nitrogen (N): 5.96%
Data from Elemental Analysis:
The following table presents the theoretical elemental composition of this compound alongside a representative set of experimental results that would be expected for a pure sample.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 61.29 | 61.15 |
| Hydrogen (H) | 3.00 | 3.05 |
| Nitrogen (N) | 5.96 | 5.91 |
The close correlation between the theoretical and hypothetical experimental values in the table above would serve to confirm the successful synthesis and high purity of the this compound sample.
Thermal and Photochemical Stability Assessments (Methodological Approaches)
Assessing the thermal and photochemical stability of a compound is critical for determining its storage requirements, handling procedures, and potential degradation pathways under various environmental conditions.
Thermal Stability Assessment:
The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). xrfscientific.commdpi.com
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose, indicated by a significant loss of mass. The analysis of perfluorinated carboxylic acids often shows that thermal decomposition is initiated by the cleavage of weaker bonds within the molecule. nih.govnih.gov The TGA curve provides crucial information on the thermal stability and the temperature limits for the compound's use. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. xrfscientific.com This method identifies thermal transitions such as melting, crystallization, and decomposition, which are represented as endothermic or exothermic peaks on the DSC thermogram. mdpi.com For this compound, DSC would determine its melting point and provide further insight into its decomposition behavior, often complementing the data from TGA. rsc.org
The following table outlines the typical parameters for these analyses:
| Technique | Parameter Measured | Typical Conditions | Information Obtained |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass Loss | Heating rate of 10 K/min in a nitrogen atmosphere | Decomposition Temperature |
| Differential Scanning Calorimetry (DSC) | Heat Flow | Heating rate of 10 K/min in a nitrogen atmosphere | Melting Point, Enthalpy of Fusion, Decomposition Profile |
Photochemical Stability Assessment:
The photochemical stability of this compound is assessed by exposing the compound to controlled light sources and monitoring for degradation over time. Studies on pyridinecarboxylic acid derivatives have shown they can be susceptible to photodegradation. electronicsandbooks.com
The methodological approach typically involves:
Sample Preparation: A solution of the compound is prepared in a photochemically inert solvent.
Light Exposure: The solution is irradiated with a light source capable of emitting UV and visible light, often in a specialized photostability chamber. The exposure is typically controlled and measured in terms of illumination (lux hours) and integrated near-ultraviolet energy (watt hours/square meter).
Analysis: At various time intervals, aliquots of the solution are withdrawn and analyzed, commonly by High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound and the appearance of new peaks indicate photodegradation.
Degradation Pathway: The products of photodegradation can be identified using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate the degradation pathway. The photodegradation of pyridine derivatives can be initiated by the excited state of the pyridine ring. electronicsandbooks.com
The following table summarizes a typical experimental setup for assessing photochemical stability:
| Parameter | Description |
|---|---|
| Light Source | Xenon lamp or a combination of cool white fluorescent and near-UV lamps |
| Solvent | Acetonitrile or other UV-transparent solvent |
| Analysis Technique | HPLC-UV/Vis, LC-MS |
| Data Recorded | Concentration of the parent compound over time, identification of degradation products |
These stability assessments are crucial for understanding the intrinsic properties of this compound and ensuring its quality and integrity during its lifecycle.
Mechanistic Investigations of Biological Interactions for 5 2,5 Difluorophenyl Nicotinic Acid Derivatives
Enzyme Inhibition Studies (In Vitro Methodologies)
In vitro enzyme inhibition assays are fundamental in drug discovery to determine how a compound interacts with a specific enzyme, its potency, and its mode of action. For derivatives of 5-(2,5-difluorophenyl)nicotinic acid, investigations would focus on a range of enzymes implicated in various diseases.
Derivatives of nicotinic acid have been explored for their potential to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which are important targets in the management of type 2 diabetes. nih.govnih.govwikipedia.org α-Amylase is responsible for breaking down starch into smaller oligosaccharides, while α-glucosidase, located in the brush border of the small intestine, hydrolyzes these oligosaccharides into glucose for absorption. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govwikipedia.org
Recent studies on novel nicotinic acid derivatives, modified at different positions of the pyridine (B92270) ring, have shown significant inhibitory activity against both enzymes. For instance, certain derivatives have demonstrated micromolar inhibition against α-amylase and α-glucosidase, with some exhibiting efficacy comparable to or greater than the clinical drug acarbose. nih.gov Mechanistic studies revealed that these promising compounds often act via a noncompetitive inhibition mechanism, which can offer advantages over competitive inhibitors for regulating enzyme function. nih.gov
For a compound like this compound, in vitro studies would involve incubating the compound with α-amylase and α-glucosidase and measuring the enzyme activity using a chromogenic substrate. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) would be determined to quantify its potency.
Table 1: Representative Data for Nicotinic Acid Derivatives as Glycosidase Inhibitors No specific data for this compound was found. The table below is a representative example based on other nicotinic acid derivatives.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism | Reference |
| Derivative A | α-Amylase | 20.5 | Noncompetitive | nih.gov |
| Derivative B | α-Amylase | 58.1 | Noncompetitive | nih.gov |
| Derivative C | α-Glucosidase | 32.9 | Noncompetitive | nih.gov |
| Derivative D | α-Glucosidase | 26.4 | Noncompetitive | nih.gov |
| Acarbose (Control) | α-Glucosidase | ~151 | Competitive | nih.govwikipedia.org |
Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme that catalyzes the attachment of tyrosine to its corresponding tRNA, a critical step in protein synthesis. nih.gov Because of its vital role, TyrRS is a validated target for the development of novel antibacterial agents. nih.govresearchgate.net Inhibitors targeting TyrRS can disrupt bacterial protein production, leading to growth inhibition. Research into TyrRS inhibitors has identified various chemical scaffolds that can effectively block the enzyme's active site. nih.gov These inhibitors often act competitively with respect to one of the substrates (tyrosine, ATP, or tRNA). nih.govresearchgate.net
While no specific studies on this compound derivatives as TyrRS inhibitors were found, research on other heterocyclic compounds has demonstrated potent inhibition. For example, certain furanone derivatives have shown IC₅₀ values in the nanomolar range against Staphylococcus aureus TyrRS. ijmio.com
Kinases are a large family of enzymes that play central roles in cell signaling and are implicated in diseases like cancer and inflammation.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Nicotinic acid itself is known to induce cutaneous flushing via a mechanism involving COX enzymes. nih.gov Specifically, the late phase of nicotinic acid-induced flushing is mediated by COX-2 activation in keratinocytes. nih.gov Therefore, derivatives of nicotinic acid are of interest for their potential to modulate COX-2 activity.
Sirtuin 1 (SIRT1): SIRT1 is a NAD⁺-dependent deacetylase that regulates various cellular processes, including inflammation and metabolism. Nicotinic acid has been shown to inhibit vascular inflammation through a SIRT1-dependent signaling pathway. nih.gov Conversely, nicotinamide (B372718), a related compound, is known to be an in vitro inhibitor of SIRT1. frontiersin.org The effect of a specific derivative like this compound on SIRT1 would be a key area of investigation.
PIM-1, FMS, TRK: These are all protein kinases that are targets for cancer therapy. PIM-1 is a proto-oncogene involved in cell cycle progression and apoptosis. FMS (colony-stimulating factor 1 receptor) is crucial for the survival and proliferation of macrophages and is implicated in various cancers. TRK (tropomyosin receptor kinase) receptors are involved in neuronal development but are also fusion targets in several cancers. While there is extensive research on inhibitors for these kinases, no studies specifically linking them to this compound derivatives were identified.
Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a crucial enzyme for the replication of the HIV virus and a primary target for antiretroviral therapy. nih.govresearchgate.netnih.gov Inhibitors of this enzyme are classified as either nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it. nih.govnih.gov While various heterocyclic scaffolds have been developed as NNRTIs, specific data on this compound derivatives in this context is not available. Nicotinamide, however, has been shown to inhibit HIV-1 in vitro in both acute and chronic infection models, suggesting that related structures could have potential antiviral activity. frontiersin.org
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. frontiersin.orgmerckmillipore.com PARP inhibitors have emerged as a successful class of targeted cancer therapies, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. merckmillipore.comsigmaaldrich.com The mechanism involves trapping the PARP enzyme on DNA at sites of single-strand breaks, which leads to the formation of toxic double-strand breaks during DNA replication. sigmaaldrich.com Nicotinamide, a product of the PARP-catalyzed reaction and a precursor for its substrate NAD⁺, is a known endogenous inhibitor of PARP-1. ijmio.comnih.govfrontiersin.org This established link makes nicotinic acid derivatives, including this compound, plausible candidates for investigation as PARP inhibitors.
Receptor Binding and Modulation Mechanisms (In Vitro Assays)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays typically use a radiolabeled ligand that is known to bind to the receptor. nih.gov A test compound is added in increasing concentrations to compete with the radiolabeled ligand, and the displacement is measured to calculate the binding affinity (Ki) of the test compound. nih.gov
Derivatives of nicotinic acid are particularly relevant for the nicotinic acid receptor, GPR109A (also known as HM74A). This G-protein coupled receptor is responsible for the anti-lipolytic effects of nicotinic acid as well as the common side effect of flushing. Activation of GPR109A on adipocytes inhibits lipolysis, while its activation on skin immune cells (like Langerhans cells and keratinocytes) leads to the release of prostaglandins that cause vasodilation. nih.gov
For a novel derivative like this compound, in vitro binding assays using cell lines expressing GPR109A would be essential to determine if it acts as an agonist, antagonist, or allosteric modulator at this receptor. Such studies would clarify its potential therapeutic effects and side-effect profile.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation (e.g., α7 nAChRs)
Derivatives of this compound have been a subject of research for their ability to modulate nicotinic acetylcholine receptors (nAChRs), with a particular focus on the α7 subtype. The α7 nAChR, a member of the Cys-loop ligand-gated ion channel family, is a homomeric receptor composed of five α7 subunits. mdpi.com It is one of the most prevalent nAChR subtypes in the central nervous system and is recognized for its relatively high permeability to calcium ions. mdpi.comvcu.edu This characteristic allows it to influence not just synaptic electrical signaling but also calcium-dependent intracellular processes. mdpi.com
Research has centered on the development of positive allosteric modulators (PAMs) for the α7 nAChR. mdpi.comnih.gov PAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine, binds. mdpi.com This interaction enhances the receptor's response to agonist binding, potentiating ion flow without directly activating the channel themselves. vcu.edunih.gov The goal of such modulation is to amplify the natural signaling process, which may be beneficial in conditions where cholinergic function is compromised. The development of selective modulators is a key area of investigation, as even minor chemical alterations can lead to different pharmacological profiles. mdpi.com
Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2B, 5-HT2C, 5-HT3) Interactions
The interactions of this compound derivatives with serotonin (5-hydroxytryptamine, 5-HT) receptors have been explored due to the diverse physiological roles of these receptors. The 5-HT receptor family is extensive and includes subtypes such as 5-HT1A, 5-HT2B, 5-HT2C, and 5-HT3, each with distinct signaling mechanisms and functions.
5-HT1A Receptors: These receptors are known to be involved in modulating mood and anxiety. mdpi.com
5-HT2 Receptors: The 5-HT2 subtypes, including 5-HT2B and 5-HT2C, are typically coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). nih.gov Certain compounds have been designed that show affinity for these receptors. adooq.com
5-HT3 Receptors: Like nAChRs, 5-HT3 receptors are ligand-gated ion channels. frontiersin.org Studies have shown that these two types of receptors can be present on the same presynaptic nerve terminals, suggesting a potential convergence of cholinergic and serotonergic signaling pathways in regulating neurotransmitter release. nih.gov Some compounds that modulate α7 nAChRs have also been found to interact with 5-HT3 receptors. nih.gov
The specific activity of a derivative at these receptors (e.g., agonist, antagonist, partial agonist) depends heavily on its unique chemical structure.
Dopamine (B1211576) Receptor (e.g., D3) Interactions
Derivatives of this compound have been investigated for their potential to interact with dopamine receptors, particularly the D3 subtype. The D3 receptor, a member of the D2-like receptor family, is concentrated in the limbic areas of the brain, which are associated with emotional and cognitive functions. nih.govmdpi.com This distinct distribution has made the D3 receptor an attractive target for developing therapies for neurological and psychiatric disorders. nih.gov
A significant challenge in this area is designing ligands with high selectivity for the D3 receptor over the highly similar D2 receptor. nih.govfrontiersin.org Research has focused on developing selective D3 receptor antagonists. nih.govnih.gov For example, certain arylpiperazine derivatives have been synthesized that demonstrate high affinity for the D3 receptor with more than 100-fold selectivity over the D2 subtype. nih.gov Some of these selective compounds were also found to occupy serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov
Sigma Receptor (e.g., Sigma1) Interactions
Sigma receptors, particularly the Sigma1 subtype, represent another class of proteins that can be targeted by derivatives of this compound. The Sigma1 receptor is not a classic neurotransmitter receptor but functions as an intracellular molecular chaperone, located primarily at the endoplasmic reticulum. nih.gov It plays a role in modulating intracellular calcium signaling and the activity of various ion channels. nih.gov A wide range of compounds can act as Sigma1 receptor ligands, and these interactions are being explored for their therapeutic potential in treating various central nervous system disorders. nih.govnih.gov Agonistic activity at the Sigma1 receptor has been linked to anti-amnesic effects in some studies. nih.gov
Antimicrobial Activity Studies (In Vitro Methodologies)
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
The evaluation of new chemical entities for antimicrobial properties is a critical area of research. In vitro methodologies are employed to determine the efficacy of compounds like this compound and its derivatives against various bacterial strains. A standard method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration that prevents the visible growth of a microorganism under specific laboratory conditions.
Studies on various chemical derivatives have shown a range of activities against both Gram-positive and Gram-negative bacteria. For example, research on certain penicillin derivatives has demonstrated potent in vitro antibacterial activity against clinically isolated microorganisms. capes.gov.br The efficacy of such compounds can be influenced by factors such as the bacterial inoculum size and the pH of the testing medium. capes.gov.br In studies involving Staphylococcus aureus, the bactericidal effects of different classes of antibiotics have been shown to vary significantly. nih.gov
Table 1: Representative Data from In Vitro Antibacterial Studies This table provides an interactive overview of typical findings from in vitro antibacterial assays.
| Compound Class | Target Organism | Assay Method | Typical Finding |
| Penicillin Derivatives | Staphylococcus aureus (Penicillin-resistant) | Broth Microdilution (MIC) | Demonstrates activity against resistant strains. capes.gov.br |
| Various Antibiotics | Staphylococcus aureus | Bactericidal Assay | Bactericidal effects vary; some agents produce only slight effects after 1 hour. nih.gov |
| Penicillin Derivatives | Gram-Negative Bacteria (e.g., E. coli) | Broth Microdilution (MIC) | Active against certain Gram-negative strains. capes.gov.br |
| Various Antibiotics | Bacillus subtilis | Intracellular Accumulation Bioassay | Used as an indicator organism in specialized assays. nih.gov |
Antifungal Efficacy (e.g., Candida albicans)
While direct studies on the antifungal activity of this compound are not extensively documented, the efficacy of related structural motifs against pathogenic fungi like Candida albicans provides valuable insights. The antifungal potential of compounds bearing a phenyl group and an acidic functional group is recognized. For instance, phenyllactic acid has demonstrated significant growth inhibition against various molds isolated from bakery products, including species of Aspergillus, Penicillium, and Fusarium. nih.govnih.gov For all tested fungal strains, less than 7.5 mg/ml of phenyllactic acid was needed to achieve 90% growth inhibition. nih.gov
Furthermore, investigations into other heterocyclic compounds reveal the importance of specific substitutions on the phenyl ring for antifungal action. In a study of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, a clear structure-activity relationship was observed. The antifungal activity against species like Aspergillus niger and Fusarium oxysporium was enhanced by the presence of electron-withdrawing groups on the phenyl ring. nih.gov The order of activity, with substituents ranked from least to most effective, was p-OCH₃ < CH₃ < H < Cl < NO₂. nih.gov This trend suggests that the electron-withdrawing nature of the two fluorine atoms in this compound could be a key contributor to potential antifungal efficacy.
The general mechanism for acidic antifungal agents often involves the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with nutrient uptake, processes that can be potentiated by the electronic characteristics of the molecule.
Antimalarial Activity against Plasmodium falciparum Strains
The therapeutic potential of nicotinic acid derivatives extends to antimalarial applications. The malaria parasite, Plasmodium falciparum, relies on the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis, as it cannot synthesize it de novo. A crucial enzyme in this pathway is nicotinamidase, which converts nicotinamide to nicotinic acid. nih.govnih.gov Inhibition of this enzyme is a validated strategy for antimalarial drug development, as it starves the parasite of the essential NAD⁺ coenzyme. nih.govnih.gov This makes compounds based on the nicotinic acid scaffold, such as this compound, prime candidates for investigation as nicotinamidase inhibitors or as agents that disrupt NAD⁺ homeostasis in the parasite.
Studies have shown that nicotinamide, a direct derivative of nicotinic acid, effectively inhibits the growth of P. falciparum in blood-stage cultures. researchgate.net This demonstrates that interference with this metabolic pathway is a viable antimalarial mechanism. Furthermore, research on other heterocyclic structures, such as benzimidazole (B57391) derivatives, has shown that incorporating a pyridine-type ring (like the one in nicotinic acid) is favorable for antiplasmodial activity. malariaworld.org The investigation of these derivatives against chloroquine-sensitive and resistant strains suggests that such scaffolds can act via mechanisms distinct from traditional antimalarials like chloroquine, which primarily interfere with hemozoin biocrystallization. malariaworld.org
The data below from a study on benzimidazole derivatives illustrates the impact of substituent positioning on antiplasmodial activity.
| Compound | Substituent on Ring B | IC₅₀ (µM) against P. falciparum |
| 1 | picolinamide (ortho-pyridine) | 0.98 |
| 2 | nicotinamide (meta-pyridine) | Inactive |
| 3 | isonicotinamide (para-pyridine) | Inactive |
| Data sourced from a study on benzimidazole derivatives, highlighting the importance of the substituent's position. malariaworld.org |
In Vitro Anti-inflammatory Activity Assessment and Mechanistic Insights (e.g., Nitrite (B80452) Inhibition, Cytokine Modulation)
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of inflammatory mediators. A key pathway in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Excessive NO production contributes to inflammatory processes, and its inhibition is a target for anti-inflammatory drugs. Assays measuring the inhibition of nitrite (a stable product of NO) are commonly used to screen for anti-inflammatory potential.
Research on novel nicotinic acid derivatives has demonstrated significant anti-inflammatory activity through potent nitrite inhibition. mdpi.com Mechanistically, this is often linked to the downregulation of pro-inflammatory cytokines. Phytochemicals with anti-inflammatory effects have been shown to inhibit the secretion of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com For instance, studies on isonicotinates, which are isomers of nicotinic acid esters, revealed exceptionally high anti-inflammatory activity through the inhibition of reactive oxygen species (ROS) from human blood cells, a process closely linked to cytokine-mediated inflammation. mdpi.com
The table below shows the potent ROS inhibitory activity of isonicotinate (B8489971) derivatives compared to the standard drug ibuprofen.
| Compound | Structure | IC₅₀ (µg/mL) |
| Ibuprofen | Standard Drug | 11.2 ± 1.9 |
| Compound 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 |
| Compound 6 | Isonicotinate of para-aminophenol | 19.3 ± 0.5 |
| Data from a study on isonicotinates demonstrating potent anti-inflammatory activity. mdpi.com |
The anti-inflammatory potential of this compound would likely involve similar mechanisms, including the suppression of iNOS expression and the subsequent reduction in nitrite levels, as well as the modulation of key inflammatory cytokines like TNF-α and IL-6.
Detailed Structure-Activity Relationship (SAR) Investigations
The biological activity of 5-phenylnicotinic acid derivatives is critically dependent on the nature and position of substituents on both the pyridine and phenyl rings.
Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. The presence of two fluorine atoms on the phenyl ring of this compound is expected to have a profound impact on its biological profile.
The electronic nature of substituents on the phenyl ring is a determining factor for the biological activity of many 5-phenyl heterocyclic compounds. A recurring theme in SAR studies is that the presence of electron-withdrawing groups on the phenyl ring enhances inhibitory potential.
For example, a study on phenyl-substituted aminomethylene bisphosphonates found that effectiveness was enhanced by the presence of electron-withdrawing substituents, such as chlorine or bromine, at the meta-positions of the phenyl ring. mdpi.com Conversely, electron-donating groups on the phenyl ring were found to be detrimental to activity. mdpi.com This principle strongly supports the rationale for the design of this compound, as the two fluorine atoms act as strong electron-withdrawing groups.
This effect is quantified in studies of other antimicrobial agents. For 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, the antimicrobial activity correlated well with the Hammett substituent constant (σ), where stronger electron-withdrawing groups (like NO₂) conferred greater activity. nih.gov This relationship underscores how substituents modulate the electronic properties of the molecule, thereby influencing its binding affinity to target enzymes or receptors. The difluoro substitution in this compound would similarly be expected to enhance its binding affinity and inhibitory potential against various biological targets.
Strategic Applications in Chemical Biology and Drug Discovery Research
Role as Chemical Probes for Target Identification and Validation
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. For 5-(2,5-difluorophenyl)nicotinic acid to be utilized as a chemical probe, it would typically possess high affinity and selectivity for a particular biological target. The development and application of such a probe would involve several key steps.
Initially, the compound's interaction with a protein of interest would be characterized. If it demonstrates potent and selective binding, it could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin molecule. This modified version of the compound would allow for the visualization or isolation of the target protein from complex biological mixtures, aiding in the validation of the protein as a potential drug target.
Furthermore, a well-characterized chemical probe based on the this compound scaffold could be used in competitive binding assays to identify other small molecules that bind to the same target, thereby facilitating the discovery of new lead compounds.
Development as Molecular Scaffolds for Novel Drug Design
A molecular scaffold is the core structure of a compound to which various functional groups can be attached to create a library of new molecules with diverse biological activities. The this compound structure, containing a difluorophenyl ring linked to a nicotinic acid moiety, represents a potentially valuable scaffold for drug design.
The distinct electronic properties of the difluorophenyl group and the hydrogen bonding capabilities of the nicotinic acid portion provide a foundation for designing compounds that can interact with a range of biological targets. Medicinal chemists could systematically modify this scaffold by introducing different substituents at various positions on both the phenyl and pyridine (B92270) rings. This approach, known as analog synthesis, would aim to explore the structure-activity relationship (SAR) and develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
The rigidity of the bi-aryl core could also be an advantageous feature, as it reduces the conformational flexibility of the molecule, which can lead to more specific interactions with a target protein.
Lead Compound Identification and Optimization Strategies
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. If this compound were identified as a "hit" in a high-throughput screening campaign, it would become a lead compound for further optimization.
Lead optimization is a critical phase in drug discovery where a lead compound is refined to enhance its therapeutic potential. danaher.com Strategies for optimizing a lead compound like this compound would involve a multi-pronged approach. This includes modifying its structure to improve efficacy and selectivity, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. danaher.com
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to guide the design of new analogs with predicted improvements in binding affinity and other key drug-like properties.
| Optimization Strategy | Description | Potential Application to this compound |
| Structure-Based Drug Design | Utilizing the 3D structure of the target protein to design molecules that bind with high affinity and selectivity. | If the target is known, this method could guide modifications to the difluorophenyl or nicotinic acid moieties to enhance interactions with the binding site. |
| Analog Synthesis | Systematically creating a series of related compounds to explore the structure-activity relationship (SAR). | Synthesizing derivatives with different substituents on the phenyl and pyridine rings to identify key structural features for biological activity. |
| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. | This model could be used to design novel scaffolds that retain the key interactive features of this compound. |
| ADME Profiling | Evaluating the absorption, distribution, metabolism, and excretion properties of the compound. | Early assessment of these properties would guide chemical modifications to improve the compound's overall drug-like characteristics. |
Investigation of Selectivity and Specificity towards Biological Targets
Selectivity and specificity are paramount in drug development to minimize off-target effects and potential toxicity. Investigating the selectivity profile of this compound would involve screening it against a panel of related and unrelated biological targets.
This could be achieved through various in vitro assays, such as enzymatic assays or radioligand binding assays, against a broad range of receptors, enzymes, and ion channels. A highly selective compound would exhibit potent activity against its intended target with significantly lower or no activity against other tested targets.
If the compound shows activity against multiple targets, this could either be an undesirable trait leading to side effects or, in some cases, a desirable polypharmacological profile for treating complex diseases. Further medicinal chemistry efforts would then focus on either enhancing selectivity for a single target or optimizing the activity profile against multiple targets, depending on the therapeutic goal.
Future Directions and Emerging Research Avenues for 5 2,5 Difluorophenyl Nicotinic Acid Research
Exploration of Additional Biological Targets and Pathways
While nicotinic acid derivatives are known to interact with established targets, the future of 5-(2,5-Difluorophenyl)nicotinic Acid research lies in uncovering novel molecular interactions. Initial in silico predictions for nicotinic acid derivatives suggest a high affinity for targets such as G-protein coupled receptors (GPCRs), kinases, and various enzymes, while showing low activity on ion channels. nih.govnih.gov Future studies should aim to experimentally validate these predictions for this compound and identify its specific molecular partners.
Key research questions will involve:
Receptor Deorphanization: Identifying and characterizing novel GPCRs that are modulated by this compound, moving beyond the known nicotinic acid receptor GPR109A. mdpi.comebi.ac.uk
Enzyme Inhibition Profiling: Screening against a broad panel of enzymes, particularly those implicated in cancer and inflammatory diseases, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclooxygenases. nih.govmdpi.com
Kinase Activity: Investigating the compound's potential as a kinase inhibitor, a well-established strategy in oncology. nih.govnih.gov
Pathway Analysis: Elucidating the downstream signaling cascades affected by the binding of this compound to its targets. This could involve pathways related to cellular metabolism, proliferation, and apoptosis. nih.govnih.gov
Table 1: Potential Biological Targets for Nicotinic Acid Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | GPR109A, Orphan GPCRs | Dyslipidemia, Inflammation | nih.govnih.govmdpi.com |
| Kinases | VEGFR-2, Tyrosine Kinases | Cancer, Angiogenesis | nih.govnih.govmdpi.com |
| Enzymes | Cytochrome P450 (e.g., CYP2A6), Myosin Light Chain Kinase | Drug Metabolism, Vasodilation | mdpi.commdpi.com |
| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | α4β2, α7 subtypes | Neurodegenerative Disorders, Addiction | nih.govnih.gov |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the research and development process, a synergistic approach combining computational and experimental techniques is essential. In silico methods are invaluable for the initial stages of drug discovery, allowing for the rapid screening of virtual libraries and the prediction of molecular properties, thereby saving time and resources. nih.gov
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of this compound analogues with their biological activities. mdpi.comrsc.org This can help in predicting the potency of novel, unsynthesized compounds.
Molecular Docking: Performing detailed docking studies to visualize the binding modes of the compound within the active sites of its putative targets. nih.govnih.gov This provides insights into the key interactions driving affinity and selectivity.
ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. nih.govnih.gov
High-Throughput Screening (HTS): Employing automated HTS assays to experimentally test large libraries of related compounds against identified biological targets to discover initial hits.
X-ray Crystallography: Obtaining crystal structures of this compound or its analogues in complex with their protein targets to definitively confirm binding modes and guide further rational design. rsc.org
Table 2: Advanced Methodologies in Drug Discovery
| Methodology | Application | Key Benefit | Reference |
|---|---|---|---|
| In Silico Screening | Virtual screening of compound libraries. | Reduces time and cost of initial discovery. | nih.govnih.govaip.org |
| QSAR Modeling | Predicting activity based on chemical structure. | Guides the design of more potent compounds. | mdpi.comrsc.org |
| Molecular Docking | Simulating compound-target binding interactions. | Provides mechanistic insight for rational design. | nih.govnih.gov |
| ADMET Prediction | Forecasting pharmacokinetic and safety profiles. | Early identification of non-drug-like candidates. | nih.govnih.gov |
| High-Throughput Screening (HTS) | Rapidly testing many compounds for activity. | Identifies lead compounds from large libraries. | semanticscholar.org |
Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity
Building upon the foundational structure of this compound, the rational design of new analogues is a critical future direction. rsc.orgnih.gov The goal is to systematically modify the molecule to improve its pharmacological properties, such as increasing potency for a desired target while minimizing off-target effects. Structure-activity relationship (SAR) studies are central to this effort, revealing how specific chemical modifications influence biological activity. semanticscholar.orgnih.govresearchgate.netacs.org
Key strategies for analogue design include:
Scaffold Hopping: Replacing the nicotinic acid or difluorophenyl core with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel biological activities. nih.gov
Substituent Modification: Altering the position and nature of substituents on both the pyridine (B92270) and phenyl rings. For instance, research on related compounds has shown that the placement of halogen atoms can significantly impact activity. mdpi.com
Bioisosteric Replacement: Exchanging functional groups (e.g., the carboxylic acid) with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.
Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation, which can enhance binding affinity. nih.gov
Investigation into the Broader Pharmacological Spectrum of Related Difluorophenyl Nicotinic Acid Structures
The specific substitution pattern of the difluorophenyl ring is a crucial determinant of biological activity. While this article focuses on the 2,5-difluoro isomer, a comprehensive understanding requires investigating the pharmacological profiles of other positional isomers, such as 2,4-difluoro, 3,4-difluoro, and 3,5-difluoro analogues. chemscene.com Comparative studies have shown that even minor changes in fluorine atom placement can lead to significant differences in activity. For example, in one study on nicotinic acetylcholine receptor modulators, a 3,4-difluorophenyl analogue was active while the corresponding 2,3-difluorophenyl analogue was not. nih.gov
Future research should systematically synthesize and evaluate a range of difluorophenyl nicotinic acid isomers to:
Establish Comparative SAR: Map how the fluorine substitution pattern influences activity across different biological targets.
Identify Isomer-Specific Activities: Uncover unique therapeutic potentials for different isomers (e.g., one isomer may be a potent anticancer agent, while another may have superior anti-inflammatory properties). nih.govresearchgate.net
Explore Diverse Therapeutic Areas: Based on the activities of related nicotinic acid derivatives, this could include anticancer, antioxidant, antimicrobial, antifungal, and antihyperlipidemic effects. mdpi.comnih.govnih.govmdpi.commdpi.comresearchgate.net
By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of related compounds, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the established synthetic routes for 5-(2,5-difluorophenyl)nicotinic acid, and how can experimental conditions be optimized for reproducibility?
Synthesis typically involves cross-coupling reactions between fluorinated aryl halides and nicotinic acid derivatives. For example, Suzuki-Miyaura coupling using 2,5-difluorophenylboronic acid and a halogenated nicotinic acid precursor (e.g., 5-bromonicotinic acid) under palladium catalysis . Optimization requires careful control of:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ to minimize side reactions.
- Temperature : 80–100°C for efficient coupling without decomposition.
- Solvent system : Mixed THF/H₂O (3:1) for solubility and reaction efficiency.
Reproducibility hinges on rigorous purification (e.g., column chromatography or recrystallization) and validation via NMR and HPLC (>98% purity) .
Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- ¹H/¹³C NMR : Fluorine-induced splitting patterns (e.g., doublets for para-fluorine) confirm regiochemistry.
- LC-MS : Monitors molecular ion [M+H]⁺ at m/z 264.0 (calculated).
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and aromatic C-F vibrations (1100–1250 cm⁻¹).
Ambiguities in fluorine substitution (e.g., ortho vs. para) require comparative analysis with reference spectra or computational simulations (DFT-based NMR prediction) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility screening : Use DMSO as a stock solvent, followed by dilution in PBS (pH 7.4) or organic solvents (acetonitrile, ethanol).
- Stability assays : Monitor degradation via HPLC under varying temperatures (4°C, 25°C, 37°C) and pH (3–9).
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields and minimizing byproducts?
Adopt factorial design (e.g., 2³ full factorial) to evaluate:
- Variables : Catalyst loading, temperature, solvent ratio.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 2 mol% Pd, 90°C, THF/H₂O 3:1) for maximal yield (85–90%) .
Advanced statistical tools (ANOVA) validate interactions between variables, while orthogonal design reduces experimental runs .
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for fluorinated nicotinic acid derivatives?
- Kinetic isotope effects (KIE) : Differentiate between electrophilic aromatic substitution (EAS) and radical pathways.
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to identify rate-determining steps (e.g., C-F bond activation vs. coupling) .
Contradictions in literature often arise from solvent polarity effects or catalyst choice, necessitating controlled comparative studies .
Q. What methodologies are effective for analyzing conflicting biological activity data in structure-activity relationship (SAR) studies?
- Meta-analysis : Aggregate data from independent studies, adjusting for variables (e.g., cell line variability, assay protocols).
- Multivariate regression : Correlates substituent electronic parameters (Hammett σ) with activity trends.
- Crystallography : Resolve binding mode discrepancies (e.g., fluorophenyl group orientation in enzyme pockets) .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Molecular dynamics (MD) : Simulate membrane permeability (logP) and plasma protein binding.
- ADMET prediction : Software like Schrödinger’s QikProp evaluates bioavailability, CYP450 inhibition, and toxicity.
- Fragment-based design : Overlay fluorophenyl and nicotinic acid scaffolds with known pharmacophores to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
